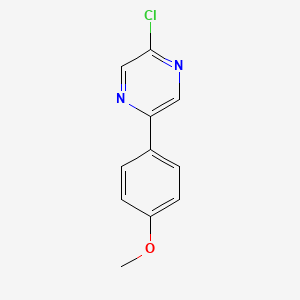
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction, where a hydroxyl group on the pyrrolidine ring reacts with a tetrahydropyran derivative.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The final compound is obtained by deprotecting the hydroxyl group and purifying the product through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tetrahydropyran group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkoxides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl group. Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and compounds with tetrahydropyran groups. Examples include:
tert-Butyl (2R,4R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the tetrahydropyran group.
tert-Butyl (2R,4R)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: Lacks the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the synthesis of complex molecules and the study of biological interactions.
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5/c1-15(2,3)21-14(18)16-9-12(8-11(16)10-17)20-13-6-4-5-7-19-13/h11-13,17H,4-10H2,1-3H3/t11-,12-,13?/m1/s1 |
InChI Key |
SHZWYUOEMXVOCI-ZNRZSNADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OC2CCCCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
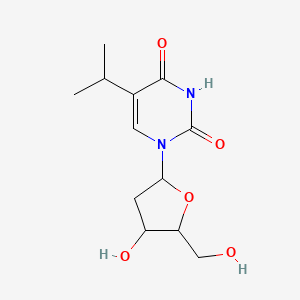

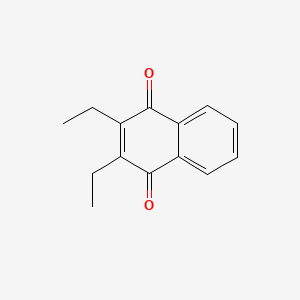
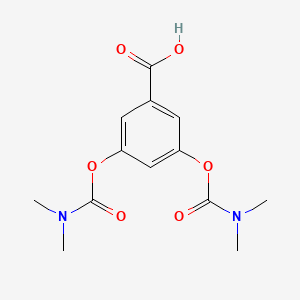
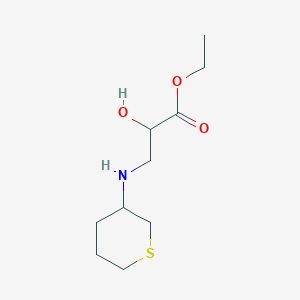
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
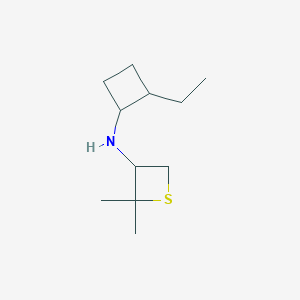
![5-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13340511.png)

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)
